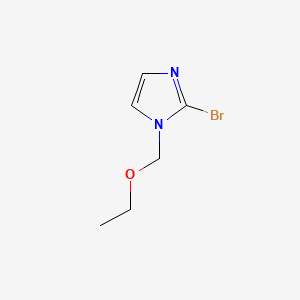

2-Bromo-1-ethoxymethylimidazole

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-(ethoxymethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLPPSCLJGMJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C=CN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378312 | |

| Record name | 2-Bromo-1-ethoxymethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-54-8 | |

| Record name | 2-Bromo-1-ethoxymethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Bromo 1 Ethoxymethylimidazole

Cross-Coupling Reactions for Ring Functionalization

The bromine atom at the C2 position of the imidazole (B134444) ring is a suitable leaving group for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and introducing diverse functional groups onto the imidazole core.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. It is anticipated that 2-Bromo-1-ethoxymethylimidazole would readily participate in such reactions.

Detailed Research Findings:

Although specific studies on this compound are not available, research on similar 2-bromo-N-substituted imidazoles demonstrates the feasibility of this transformation. The general reaction scheme would involve the coupling of this compound with various aryl- or heteroarylboronic acids or their corresponding boronate esters. The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.

The reaction mechanism proceeds through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired 2-substituted imidazole product and regenerating the Pd(0) catalyst.

The ethoxymethyl protecting group on the imidazole nitrogen is expected to be stable under typical Suzuki-Miyaura conditions. The electronic nature of the boronic acid coupling partner would influence the reaction efficiency, with electron-rich and electron-neutral boronic acids generally providing good to excellent yields.

Interactive Data Table: Predicted Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Predicted Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | High |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | High |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | THF/H₂O | Moderate to High |

| 4 | N-Boc-indole-5-boronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | 1,4-Dioxane | Moderate to High |

Sonogashira Coupling Applications

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This compound is a prime candidate for this reaction, allowing for the introduction of alkynyl moieties at the 2-position of the imidazole ring.

Detailed Research Findings:

While specific experimental data for this compound is absent, the Sonogashira coupling of other 2-bromo-heterocycles is well-established. The reaction would involve treating this compound with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (typically CuI), and an amine base (such as triethylamine or diisopropylethylamine), which also often serves as the solvent.

The catalytic cycle for the Sonogashira coupling involves:

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide intermediate.

Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.

This reaction is generally high-yielding and tolerant of a wide range of functional groups on the alkyne partner.

Interactive Data Table: Predicted Sonogashira Coupling of this compound

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Predicted Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | High |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | THF/Et₃N | High |

| 3 | Propargyl alcohol | PdCl₂(dppf) | CuI | DMF/Et₃N | Moderate to High |

| 4 | 1-Heptyne | Pd(OAc)₂/PPh₃ | CuI | Piperidine | High |

Other Transformative Reactions

Beyond cross-coupling, the 2-bromo substituent on the imidazole ring can undergo other important transformations, such as nucleophilic substitution to form thioethers or reactions that lead to further derivatization of the imidazole ring itself.

Formation of Thioether Derivatives

The reaction of this compound with thiols or their corresponding thiolates is a direct method for the synthesis of 2-(alkylthio)- or 2-(arylthio)imidazoles.

Detailed Research Findings:

Based on studies with analogous 2-bromo-1,3-dialkylimidazolium salts, the bromine atom at the C2 position is susceptible to nucleophilic substitution by sulfur nucleophiles. The reaction would likely proceed via a nucleophilic aromatic substitution (SₙAr) mechanism or a copper-catalyzed process. In a typical procedure, this compound would be treated with a thiol in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetonitrile (B52724). The base deprotonates the thiol to form the more nucleophilic thiolate, which then displaces the bromide from the imidazole ring.

Interactive Data Table: Predicted Thioether Formation from this compound

| Entry | Thiol | Base | Solvent | Predicted Product | Predicted Yield (%) |

| 1 | Ethanethiol | NaH | DMF | 2-(Ethylthio)-1-ethoxymethylimidazole | High |

| 2 | Thiophenol | K₂CO₃ | Acetonitrile | 2-(Phenylthio)-1-ethoxymethylimidazole | High |

| 3 | Benzyl mercaptan | Cs₂CO₃ | DMSO | 2-(Benzylthio)-1-ethoxymethylimidazole | Moderate to High |

Reactions Leading to Imidazole Ring Derivatization

The 2-bromo substituent can serve as a handle for various other transformations that modify the imidazole core. One such reaction is lithium-halogen exchange, which generates a potent nucleophile at the 2-position.

Detailed Research Findings:

Treatment of 2-bromo-N-substituted imidazoles with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) is expected to result in a rapid lithium-halogen exchange. This would form 2-lithio-1-ethoxymethylimidazole in situ. This highly reactive organolithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the C2 position. For instance, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. Quenching with carbon dioxide would produce a carboxylic acid, and reaction with alkyl halides could introduce alkyl groups. This two-step, one-pot procedure provides a powerful method for the diversification of the imidazole scaffold.

Advanced Derivatization and Functionalization Strategies

Synthesis of Diverse Imidazole (B134444) Derivatives

The presence of the bromine atom at the 2-position of the imidazole ring is the key to its synthetic utility. This halogen atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents.

Palladium-catalyzed cross-coupling reactions are instrumental in the derivatization of 2-Bromo-1-ethoxymethylimidazole. The Suzuki-Miyaura coupling, for instance, has been successfully employed to introduce aryl and heteroaryl moieties. semanticscholar.orgnih.gov This reaction typically involves the coupling of the bromoimidazole with a boronic acid or ester in the presence of a palladium catalyst and a base. semanticscholar.orgnih.govnih.gov The reaction conditions can be tuned to achieve high yields and accommodate a broad range of functional groups on the coupling partner. nih.gov

Similarly, Stille coupling, which utilizes organotin reagents, provides another avenue for the introduction of sp2-hybridized carbon groups like aryl and vinyl substituents. libretexts.orgwikipedia.org The Negishi coupling, employing organozinc reagents, further expands the scope of possible substitutions. nih.gov These methods offer a powerful toolkit for chemists to tailor the properties of the resulting imidazole derivatives by introducing diverse alkyl, aryl, and heteroaryl groups.

The following table summarizes various cross-coupling reactions used for the derivatization of bromo-substituted imidazoles:

| Coupling Reaction | Reagent Type | Typical Substituents Introduced | Catalyst System |

| Suzuki-Miyaura | Organoboron | Aryl, Heteroaryl, Alkyl, Alkenyl | Palladium |

| Stille | Organotin | Aryl, Vinyl, Acyl | Palladium |

| Negishi | Organozinc | Aryl | Palladium |

This table is a compilation of data from various sources detailing common cross-coupling reactions.

The synthesis of polysubstituted imidazoles often involves multi-step sequences or one-pot multi-component reactions. nih.govsioc-journal.cnnih.gov Starting with a derivatized 2-substituted-1-ethoxymethylimidazole, further functionalization at other positions of the imidazole ring can be achieved. For instance, after an initial cross-coupling reaction at the 2-position, subsequent reactions can be performed to introduce substituents at the 4 and/or 5-positions, leading to the formation of polysubstituted imidazoles. semanticscholar.org Various synthetic methodologies, including cyclization reactions, are continuously being developed to access these complex structures. sioc-journal.cn

Application as a Versatile Synthetic Building Block

The ability to be readily functionalized makes this compound a valuable starting material for the synthesis of more complex molecules with potential applications in various fields, most notably in medicinal chemistry.

The imidazole core is a prevalent motif in many natural products and complex organic molecules. This compound serves as a key precursor for constructing such intricate structures. sigmaaldrich.com For example, it can be used in the synthesis of ligands that form bimetallic platinum(II) complexes, which have shown potential cytotoxic activity. sigmaaldrich.com The ethoxymethyl protecting group plays a crucial role in these syntheses, as it can be removed under specific conditions to reveal the NH-imidazole, allowing for further transformations or for the final molecule to possess a free imidazole NH, which can be important for biological activity.

The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents. researchgate.netmdpi.com Derivatives of this compound are intermediates in the synthesis of compounds with potential biological activities, including antimicrobial and antitubercular properties. nih.gov The introduction of various substituents through the methods described above allows for the fine-tuning of the pharmacological profile of the resulting molecules. The versatility of this building block enables the exploration of vast chemical space in the quest for new and effective therapeutic agents. researchgate.net

Spectroscopic Characterization Methodologies for 2 Bromo 1 Ethoxymethylimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-Bromo-1-ethoxymethylimidazole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in the molecule. The spectrum of this compound displays characteristic signals for the protons on the imidazole (B134444) ring and the ethoxymethyl substituent.

The two protons on the imidazole ring typically appear as distinct singlets, a result of the absence of adjacent protons to couple with. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the adjacent nitrogen atoms and the bromine atom.

The ethoxymethyl group gives rise to three distinct sets of signals: a singlet for the methylene (B1212753) protons (-N-CH₂-O-), a quartet for the methylene protons of the ethyl group (-O-CH₂-CH₃), and a triplet for the methyl protons (-CH₂-CH₃). The splitting patterns (quartet and triplet) are due to spin-spin coupling between the adjacent methylene and methyl protons. The integration of these signals corresponds to the number of protons in each group (2H, 2H, and 3H, respectively).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Imidazole C4-H & C5-H | ~7.15, ~7.00 | s, s | N/A | 1H, 1H |

| -N-CH₂-O- | ~5.50 | s | N/A | 2H |

| -O-CH₂-CH₃ | ~3.60 | q | ~7.1 | 2H |

| -CH₂-CH₃ | ~1.15 | t | ~7.1 | 3H |

| Note: The exact chemical shifts can vary slightly depending on the solvent used for analysis. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of the molecule. The spectrum for this compound will show distinct peaks for each unique carbon atom.

The carbon atom bonded to bromine (C2) is typically observed at a specific chemical shift. The two other carbon atoms of the imidazole ring (C4 and C5) will also have characteristic chemical shifts. Within the ethoxymethyl group, three distinct carbon signals are expected: one for the N-CH₂-O methylene carbon, one for the O-CH₂-CH₃ methylene carbon, and one for the terminal methyl carbon (-CH₃).

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Imidazole C2 | ~120 |

| Imidazole C4 & C5 | ~128, ~122 |

| -N-CH₂-O- | ~78 |

| -O-CH₂-CH₃ | ~65 |

| -CH₂-CH₃ | ~15 |

| Note: The exact chemical shifts can vary slightly depending on the solvent used for analysis. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) is expected to appear as a pair of peaks of nearly equal intensity. This characteristic isotopic pattern is due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. The detection of this doublet is strong evidence for the presence of a single bromine atom in the molecule.

Common fragmentation pathways often involve the loss of the ethoxymethyl group or parts of it, such as the ethyl or ethoxy fragments. The cleavage of the C-Br bond can also be observed. Analysis of the mass-to-charge ratios (m/z) of these fragments helps to piece together the structure of the parent molecule.

| Ion | m/z (relative to Bromine Isotope) | Identity |

| [M]⁺ | ~219/221 | Molecular Ion |

| [M - C₂H₅]⁺ | ~190/192 | Loss of ethyl group |

| [M - OC₂H₅]⁺ | ~174/176 | Loss of ethoxy group |

| [M - CH₂OC₂H₅]⁺ | ~144/146 | Loss of ethoxymethyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the imidazole ring and the alkyl portions of the ethoxymethyl group. Key stretches include the C-N and C=N vibrations within the imidazole ring and the prominent C-O-C stretching of the ether linkage. The C-Br stretch typically appears in the fingerprint region of the spectrum at lower wavenumbers.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (sp² - aromatic/imidazole) | ~3100-3150 |

| C-H (sp³ - alkyl) | ~2850-2980 |

| C=N (imidazole ring) | ~1500-1600 |

| C-N (imidazole ring) | ~1300-1400 |

| C-O-C (ether) | ~1050-1150 |

| C-Br | ~500-600 |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the purification of this compound after its synthesis and for assessing its purity. biomall.inbiomall.in

Column chromatography is a commonly employed technique for the purification of this compound on a preparative scale. Silica (B1680970) gel is typically used as the stationary phase, and a mixture of organic solvents, such as ethyl acetate (B1210297) and hexanes, is used as the mobile phase. The polarity of the solvent mixture is optimized to achieve effective separation of the desired product from any unreacted starting materials or byproducts.

Thin-layer chromatography (TLC) is used for rapid monitoring of the progress of a reaction and for determining the purity of the fractions collected from column chromatography. By spotting the sample on a TLC plate coated with silica gel and developing it in an appropriate solvent system, the presence of impurities can be readily detected.

High-performance liquid chromatography (HPLC) can also be utilized for the analysis of the purity of this compound with high resolution and sensitivity.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | Ethyl Acetate/Hexanes | Purification |

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Hexanes | Purity check, reaction monitoring |

| High-Performance Liquid Chromatography (HPLC) | C18 or Silica | Acetonitrile (B52724)/Water or Organic Solvents | High-resolution purity analysis |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation, identification, and quantification of compounds in a mixture. For a polar, heterocyclic compound like this compound, reversed-phase HPLC is the method of choice. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. The ethoxymethyl group in this compound imparts a degree of hydrophobicity, allowing for good retention and separation on a C18 or C8 stationary phase. The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The buffer helps to control the pH and ensure the reproducibility of the retention time, especially for ionizable compounds. The organic modifier is used to elute the compound from the column. By carefully controlling the composition of the mobile phase, either isocratically or through a gradient, a robust and reproducible separation can be achieved.

Detection is commonly performed using a UV-Vis detector, as the imidazole ring exhibits chromophoric properties, allowing for sensitive detection at a specific wavelength. The selection of the detection wavelength is critical for achieving optimal sensitivity and is typically determined by analyzing the UV spectrum of the compound.

Below is a table outlining typical HPLC parameters that could be employed for the analysis of this compound, based on methods used for similar imidazole derivatives.

| Parameter | Typical Value |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical but representative set of HPLC conditions for the analysis of this compound, extrapolated from established methods for related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to be amenable to GC-MS analysis.

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium or nitrogen, transports the sample through the column. The column's inner surface is coated with a stationary phase, and separation is achieved based on the compound's boiling point and its interactions with the stationary phase. For a moderately polar compound like this compound, a mid-polarity column (e.g., a phenyl-substituted polysiloxane) would likely provide good peak shape and resolution.

As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI), which involves bombarding them with a high-energy electron beam. This process not only creates a molecular ion (the intact molecule with one electron removed) but also causes the molecule to fragment in a reproducible manner. This fragmentation pattern is a unique "fingerprint" of the compound and is crucial for its identification.

The presence of a bromine atom in this compound is a key feature that is readily identifiable by mass spectrometry. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern for any fragment containing a bromine atom, where two peaks of nearly equal intensity are observed, separated by two mass-to-charge units (m/z). This distinctive pattern greatly aids in the structural elucidation of the compound and its fragments.

A hypothetical GC-MS method for the analysis of this compound is detailed in the table below.

| Parameter | Typical Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Scan Range | 40-400 m/z |

| Transfer Line Temp | 280 °C |

This table outlines a plausible set of GC-MS conditions for the analysis of this compound, based on general principles and methods for similar halogenated organic molecules.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Imidazole (B134444) Systems

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure of molecules. acs.org DFT calculations for imidazole derivatives typically utilize functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to provide a high level of accuracy for both geometric and electronic properties. nih.govresearchgate.net These studies are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.

A critical first step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms, which corresponds to the minimum energy on the potential energy surface. pennylane.ai For 2-bromo-1-ethoxymethylimidazole, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The resulting optimized geometry provides a clear picture of the molecule's three-dimensional shape.

The optimization process would reveal the precise bond lengths between the atoms of the imidazole ring, the bromine substituent, and the N-ethoxymethyl group. Key parameters determined from such an optimization are presented in the illustrative table below.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C2-Br | 1.88 Å |

| Bond Length | N1-C2 | 1.38 Å |

| Bond Length | C2-N3 | 1.32 Å |

| Bond Length | N1-C5 | 1.39 Å |

| Bond Length | C4-C5 | 1.36 Å |

| Bond Length | N1-CH2 | 1.48 Å |

| Bond Angle | Br-C2-N1 | 125.5° |

| Bond Angle | Br-C2-N3 | 128.0° |

| Dihedral Angle | C4-N3-C2-Br | 180.0° |

| Dihedral Angle | C2-N1-CH2-O | 85.0° |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar imidazole derivatives. They are not experimentally determined values for this compound.

With an optimized geometry, the electronic structure can be analyzed in detail. This includes examining the distribution of electron density, the molecular orbitals (HOMO and LUMO), and the electrostatic potential. The bromine atom at the C2 position acts as an electron-withdrawing group, influencing the electronic environment of the imidazole ring. The ethoxymethyl group at the N1 position introduces conformational flexibility.

Conformational analysis is performed by systematically rotating the flexible bonds, such as the C-O and N-C bonds of the ethoxymethyl group, and calculating the energy of each resulting conformer. nih.gov This analysis helps to identify the most stable conformers and the energy barriers between them. For this compound, the rotation around the N1-CH2 and CH2-O bonds would be of primary interest, as these determine the spatial orientation of the ethoxy group relative to the imidazole ring. The potential energy surface scan is a common technique used to map these conformational changes. nih.gov

Computational Analysis of Reaction Pathways and Mechanisms

Computational methods are also employed to explore the potential chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, transition states can be located and their energies calculated. This information is crucial for determining the activation energy and predicting the reaction rate and mechanism. For instance, the bromine atom at the C2 position is a potential site for nucleophilic substitution or cross-coupling reactions, which are common transformations for bromo-imidazole compounds. Theoretical studies can model the step-by-step mechanism of such reactions, providing insights that are often difficult to obtain through experimental means alone.

Quantitative Structure-Reactivity Relationship Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. While specific QSRR studies on this compound are not extensively documented, the principles of this methodology can be applied.

In a QSRR study, various molecular descriptors would be calculated for this compound and related compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological. These calculated properties would then be correlated with experimentally determined reactivity data (e.g., reaction rates) using statistical methods. The resulting QSRR model could then be used to predict the reactivity of other, similar imidazole derivatives without the need for extensive laboratory experiments.

Applications in Advanced Chemical Research and Development

Pharmaceutical and Drug Candidate Synthesis

The imidazole (B134444) scaffold is a common motif in many biologically active compounds and approved drugs. The presence of a bromine atom on the imidazole ring of 2-Bromo-1-ethoxymethylimidazole provides a convenient handle for further chemical modifications, making it a key intermediate in the synthesis of pharmaceutical agents and drug candidates.

Synthesis of Biologically Active Compounds

Bromo-substituted heterocyclic compounds are crucial intermediates in the synthesis of biologically active molecules. The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. While direct research on this compound is limited, the principles of using brominated imidazoles as precursors for bioactive compounds are well-established. For instance, various bromo-substituted benzohydrazide derivatives have been synthesized and screened for their analgesic, antifungal, and antibacterial activities.

Development of Drug Discovery Lead Structures

In the realm of drug discovery, lead structures are molecules that exhibit a desired biological activity and serve as a starting point for optimization. Halogenated compounds, including brominated imidazoles, often play a significant role in the development of such lead structures. The introduction of a bromine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability and binding affinity to biological targets. The reactivity of the C-Br bond in this compound allows for the systematic modification of the imidazole core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds into potent and selective drug candidates.

Role as Ligands for Transition Metal Catalysis

Imidazole derivatives are widely employed as ligands in transition metal catalysis due to the strong coordinating ability of the nitrogen atoms in the imidazole ring. These ligands can stabilize metal centers and modulate their catalytic activity and selectivity. This compound, with its potential for further functionalization, can be utilized to synthesize more complex ligand systems. The bromo-substituent can be replaced with other coordinating groups, leading to the formation of multidentate ligands that can form stable and catalytically active complexes with various transition metals. These complexes can find applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the imidazole ring, which can be tuned by substituents, also play a crucial role in the performance of the resulting metal catalysts.

Contribution to the Synthesis of Molecular Functional Materials

Molecular functional materials are compounds designed to exhibit specific physical or chemical properties, such as luminescence, conductivity, or magnetism. Imidazole-based structures are attractive components for these materials due to their electronic properties and their ability to participate in intermolecular interactions like hydrogen bonding and π-π stacking. This compound can serve as a precursor for the synthesis of such materials. The bromo-group allows for the introduction of various functionalities through cross-coupling reactions, enabling the construction of extended π-conjugated systems or the attachment of other functional moieties. These modifications can be used to tune the optical and electronic properties of the resulting materials, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and molecular switches.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing 2-Bromo-1-ethoxymethylimidazole?

- Methodological Answer : A common approach involves nucleophilic substitution or alkylation reactions. For example, analogous imidazole derivatives are synthesized by refluxing precursors (e.g., 1-methylimidazole and brominated reagents) in ethanol under nitrogen for 24 hours to ensure controlled reaction conditions and prevent oxidation . Solvent choice, temperature, and inert atmosphere are critical for yield optimization.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Follow engineering controls (e.g., fume hoods, closed systems) and wear PPE: nitrile gloves, safety glasses, and lab coats. Safety showers/eye baths must be accessible. For powder handling, use dust respirators compliant with local regulations. These protocols align with SDS guidelines for structurally related imidazoles .

Q. What spectroscopic techniques are typically used to characterize this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H/¹³C) confirms substitution patterns and ethoxymethyl group integration. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹). Elemental analysis validates purity, while mass spectrometry (MS) determines molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?

- Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or solvent effects. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. X-ray crystallography provides unambiguous structural validation, particularly for bromine positioning in the imidazole ring .

Q. What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC with UV detection. Expose the compound to buffers (pH 1–12) and temperatures (25–60°C) over 1–4 weeks. Monitor degradation products (e.g., ethoxymethyl hydrolysis) and correlate kinetics with Arrhenius models .

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) to test variables (solvent polarity, catalyst loading, reaction time). For example, replacing ethanol with acetonitrile may reduce esterification side reactions. Real-time monitoring via in-situ IR or Raman spectroscopy enhances process control .

Q. What impurities are critical in pharmaceutical applications, and how are they detected?

- Methodological Answer : Trace brominated impurities (e.g., unreacted intermediates or dehalogenated derivatives) require LC-MS/MS with electrospray ionization (ESI). Quantify impurities against pharmacopeial standards (e.g., EP or USP guidelines) using validated calibration curves .

Q. What mechanistic insights exist for the bromination step in synthesizing this compound?

- Methodological Answer : Isotopic labeling (e.g., ²H/¹³C) or computational DFT studies can elucidate bromine’s electrophilic substitution pathway. Kinetic isotope effects (KIE) and transition-state modeling reveal rate-determining steps and steric influences from the ethoxymethyl group .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.